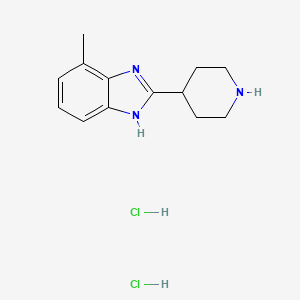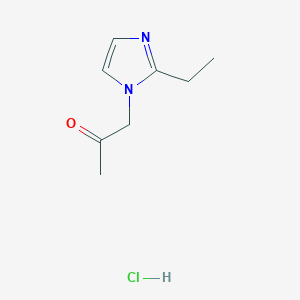![molecular formula C12H11N5OS B1450923 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082367-54-1](/img/structure/B1450923.png)
3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often feature in pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Synthesis Analysis
The synthesis of similar compounds, such as triazolothiadiazines, involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds can be synthesized using various methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making this core a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions .Scientific Research Applications
Synthesis and Structural Analysis
Rearrangement and Synthesis : The triazolo[4,3-a]pyrimidines were prepared through a reaction involving the reduction of 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]- pyrimidin-3(2H)-ones. This process indicates potential synthetic applications for related compounds like 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (Lashmanova et al., 2019).
Density Functional Theory (DFT) Study : DFT studies on triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been conducted. These studies help in understanding the regioselectivity of ring closure and structure assignment, relevant for compounds like the one (Mozafari et al., 2016).
Antimicrobial Evaluation
- Antimicrobial Activities : Novel [1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for antimicrobial activities. This research suggests the potential of these compounds, including this compound, in antimicrobial applications (Gomha et al., 2018).
Chemical Properties and Reactions
Imine-Enamine Tautomerization : The study of the tautomerization of dihydroazolopyrimidines, including triazolo[1,5-a]pyrimidines, provides insight into the chemical properties and potential reactions of similar compounds (Desenko et al., 1993).
Nucleophilic Addition Reactions : Research on the reactions of triazolo[4,5-d]pyrimidines with nucleophiles can inform the understanding of similar reactions in compounds like this compound (Tanji et al., 1989).
Spectroscopic Characterization
X-Ray Analysis : The structural analysis of related compounds through X-ray diffraction provides a method for determining the structure of similar compounds (Clayton et al., 1980).
Spectroscopic Characterization and DFT Calculations : Studies incorporating spectroscopic characterization and DFT calculations of triazolo[1,5-a]pyrimidine derivatives provide insights into the molecular structure and properties, which can be applicable to compounds like the one (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that similar compounds can inhibit the growth of various cell lines . For instance, thieno[3,4-d]pyrimidin-4(3H)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may interact with its targets to induce a reactive state that leads to cellular damage.
Biochemical Pathways
For instance, triazolothiadiazine derivatives have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence or absence of molecular oxygen .
Biochemical Analysis
Biochemical Properties
3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, it interacts with proteins involved in DNA repair and replication, thereby affecting cellular proliferation and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic pathways . It also affects cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA repair proteins, inhibiting their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, with minimal degradation observed under standard laboratory conditions . Long-term studies have indicated that it can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These effects highlight its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding its distribution is essential for predicting its therapeutic and toxicological profiles.
Subcellular Localization
Subcellular localization studies have shown that this compound is primarily localized in the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound can influence its activity and function within the cell.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-2-18-9-5-3-8(4-6-9)17-11-10(15-16-17)12(19)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKOZNQWJFMJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)

![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)
![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)
![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)



![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
acetate](/img/structure/B1450862.png)